molecular formula C19H18N4O2 B15146876 3-[5-(Morpholin-4-ylmethyl)pyridin-2-yl]-2-oxo-1,3-dihydroindole-5-carbonitrile

3-[5-(Morpholin-4-ylmethyl)pyridin-2-yl]-2-oxo-1,3-dihydroindole-5-carbonitrile

Cat. No.: B15146876
M. Wt: 334.4 g/mol
InChI Key: RDXUCTYBYOIJGA-UHFFFAOYSA-N
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Description

3-[5-(Morpholin-4-ylmethyl)pyridin-2-yl]-2-oxo-1,3-dihydroindole-5-carbonitrile is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly in the treatment of various cognitive disorders and neurodegenerative diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(Morpholin-4-ylmethyl)pyridin-2-yl]-2-oxo-1,3-dihydroindole-5-carbonitrile involves several steps, including the formation of key intermediates and the final coupling reactions. One of the primary methods involves the catalytic cyanation of 2-hydroxy-3-[5-(morpholin-4-ylmethyl)pyridin-2-yl]lH-indole-5-carbonitrile under mild conditions . This process utilizes palladium catalysts to achieve high yields and purity.

Industrial Production Methods

For large-scale production, the process is optimized to ensure robustness and efficiency. The industrial method involves the use of pharmaceutically acceptable salts, particularly the citrate form, to enhance the stability and solubility of the final product . This method is suitable for the manufacturing of medications targeting cognitive disorders and other related conditions.

Chemical Reactions Analysis

Types of Reactions

3-[5-(Morpholin-4-ylmethyl)pyridin-2-yl]-2-oxo-1,3-dihydroindole-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxo derivatives.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: Common substitution reactions include halogenation and alkylation, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS), while alkylation often involves alkyl halides.

Major Products Formed

The major products formed from these reactions include various oxo, amine, and substituted derivatives, which can be further utilized in medicinal chemistry for drug development .

Scientific Research Applications

3-[5-(Morpholin-4-ylmethyl)pyridin-2-yl]-2-oxo-1,3-dihydroindole-5-carbonitrile has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[5-(Morpholin-4-ylmethyl)pyridin-2-yl]-2-oxo-1,3-dihydroindole-5-carbonitrile stands out due to its unique combination of a morpholine ring and an indole nucleus, which imparts distinct pharmacokinetic and pharmacodynamic properties. This structural uniqueness contributes to its high selectivity and potency in targeting specific molecular pathways .

Properties

Molecular Formula

C19H18N4O2

Molecular Weight

334.4 g/mol

IUPAC Name

3-[5-(morpholin-4-ylmethyl)pyridin-2-yl]-2-oxo-1,3-dihydroindole-5-carbonitrile

InChI

InChI=1S/C19H18N4O2/c20-10-13-1-3-16-15(9-13)18(19(24)22-16)17-4-2-14(11-21-17)12-23-5-7-25-8-6-23/h1-4,9,11,18H,5-8,12H2,(H,22,24)

InChI Key

RDXUCTYBYOIJGA-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2=CN=C(C=C2)C3C4=C(C=CC(=C4)C#N)NC3=O

Origin of Product

United States

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